molecular formula C13H10O4S B6399271 MFCD18319831 CAS No. 1261972-75-1

MFCD18319831

Cat. No.: B6399271
CAS No.: 1261972-75-1
M. Wt: 262.28 g/mol
InChI Key: KBUBPAXDFOTHJT-UHFFFAOYSA-N
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Description

However, based on the available data for structurally analogous compounds (e.g., dichloropyrrolotriazines, trifluoromethyl-substituted aromatics), we infer that it may belong to a class of heterocyclic or halogenated organic molecules with applications in pharmaceuticals, agrochemicals, or materials science. A detailed comparison with similar compounds is presented below, leveraging evidence from validated studies .

Properties

IUPAC Name

3-(5-formylthiophen-3-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-11-3-8(2-9(4-11)13(15)16)10-5-12(6-14)18-7-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUBPAXDFOTHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689481
Record name 3-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-75-1
Record name 3-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD18319831 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

MFCD18319831 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

MFCD18319831 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound may have applications in studying biological processes and interactions, potentially serving as a probe or marker.

    Medicine: this compound could be explored for its therapeutic potential, including its effects on specific biological targets and pathways.

    Industry: The compound may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD18319831 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Understanding the molecular targets and pathways involved can provide insights into the compound’s potential therapeutic and industrial uses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property MFCD11044885 MFCD00039227 MFCD00003330
Molecular Formula C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) 188.01 202.17 201.02
Log S (ESOL) -2.47 -2.47 -2.63
Bioavailability Score 0.55 0.55 0.55
Hazard Statements H315, H319, H335 Not reported H302

Research Findings

  • Solubility : Trifluoromethyl-substituted compounds (e.g., MFCD00039227) show lower aqueous solubility due to increased hydrophobicity .
  • Green Synthesis : The use of A-FGO catalysts in MFCD00039227 synthesis achieves 98% yield, emphasizing sustainable chemistry advancements .

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